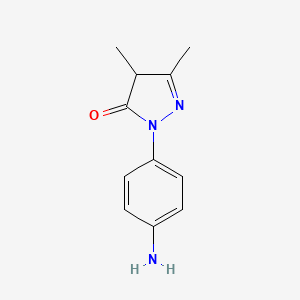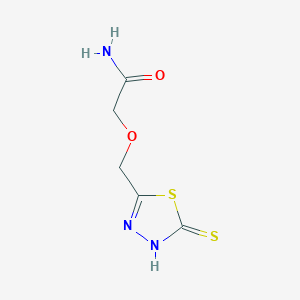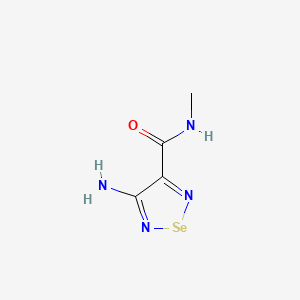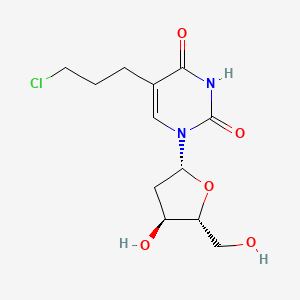
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- typically involves multi-step organic reactions. Common starting materials include substituted anilines and sulfonamides. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production. Purification methods like crystallization, distillation, and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazolines.
Wissenschaftliche Forschungsanwendungen
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the sulfonamide and other substituents.
Sulfonamides: A class of compounds containing the sulfonamide group, known for their antibacterial properties.
Chloroquinazolines: Quinazoline derivatives with chlorine substituents, often studied for their biological activities.
Uniqueness
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
75787-40-5 |
|---|---|
Molekularformel |
C10H11ClN4O4S |
Molekulargewicht |
318.74 g/mol |
IUPAC-Name |
7-chloro-3-(dimethylamino)-2,4-dioxo-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C10H11ClN4O4S/c1-14(2)15-9(16)5-3-8(20(12,18)19)6(11)4-7(5)13-10(15)17/h3-4H,1-2H3,(H,13,17)(H2,12,18,19) |
InChI-Schlüssel |
FIYDWCMKQAUBIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N1C(=O)C2=CC(=C(C=C2NC1=O)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)
![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)




![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)





